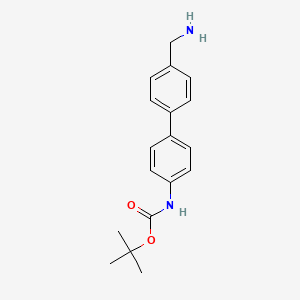

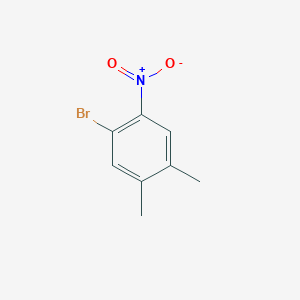

1-Bromo-4,5-dimethyl-2-nitrobenzene

説明

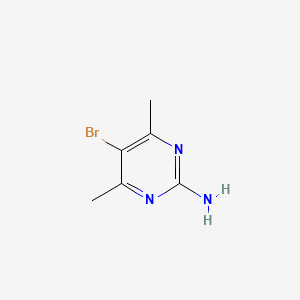

1-Bromo-4,5-dimethyl-2-nitrobenzene is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Reactivity in Ionic Liquids

- Changed Reactivity in Ionic Liquids : The reactivity of the radical anions of 1-bromo-4-nitrobenzene (a related compound) is enhanced in ionic liquids compared to conventional non-aqueous solvents, suggesting that ionic solvents promote the reactivity of radical anions, likely via stabilization of charged products (Ernst et al., 2013).

Nucleophilic Aromatic Substitution

- Role of Hydride Meisenheimer Adducts : The reaction of o-bromo- and p-chloro-nitrobenzenes with sodium borohydride, including 1,4-dinitrobenzene, results in the formation of unstable cyclohexadienyl anions (hydride Meisenheimer adducts), which decompose into final products, showcasing a mechanism of nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).

Electrosynthesis

- Electrochemical Reductions : Studies on the electrochemical reduction of halonitrobenzenes, such as 1-bromo-4-nitrobenzene, in various solvents demonstrate that the initial reduction yields anion radicals, which decompose to form nitrophenyl radicals and halide ions, indicating potential electrosynthetic applications (Lawless & Hawley, 1969).

Organic Synthesis

- Synthesis of Intermediates : 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate for medicines like dofetilide, is synthesized from 4-nitrophenol and 1,2-dibromoethane via the Williamson Reaction, demonstrating an application in organic synthesis (Zhai Guang-xin, 2006).

Photoelectrochemical Studies

- Photoelectrochemical Reduction : The study of the photoelectrochemical reduction of p-bromo-nitrobenzene reveals the formation of a radical anion upon reduction, which is stable in the absence of light. This process is significant for understanding photochemical reactions in organic compounds (Compton & Dryfe, 1994).

Application in Polymer Solar Cells

- Improving Electron Transfer in Solar Cells : The introduction of 1-Bromo-4-Nitrobenzene to the active layer of polymer solar cells enhances the power conversion efficiency. This improvement is attributed to the formation of electron transfer complexes, showcasing its potential in improving solar cell performance (Fu et al., 2015).

作用機序

Target of Action

The primary target of 1-Bromo-4,5-dimethyl-2-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The electrophilic aromatic substitution reaction of benzene is a key biochemical pathway affected by this compound . This pathway involves the formation of a sigma-bond to the benzene ring by the electrophile, followed by the removal of a proton to yield a substituted benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of many organic compounds .

Pharmacokinetics

For instance, its molecular weight (230.06) suggests that it could be absorbed and distributed in the body . .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This reaction can lead to the synthesis of various benzene derivatives, which can have diverse molecular and cellular effects depending on their specific structures and properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of the electrophilic aromatic substitution reaction . Moreover, the presence of other substances in the reaction environment can also influence the compound’s action, efficacy, and stability .

Safety and Hazards

This compound has been classified as having skin irritation, skin sensitization, and serious eye damage/eye irritation. The hazard statements include H315, H319, and H335 .

Relevant Papers There are several peer-reviewed papers and technical documents related to 1-Bromo-4,5-dimethyl-2-nitrobenzene available at Sigma-Aldrich . Further details and specific findings from these papers would require a more in-depth review.

特性

IUPAC Name |

1-bromo-4,5-dimethyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-3-7(9)8(10(11)12)4-6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLRLFDGLUSGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10356540 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53938-24-2 | |

| Record name | 1-bromo-4,5-dimethyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10356540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。